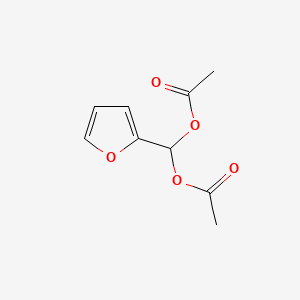

(acetyloxy)(2-furyl)methyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[acetyloxy(furan-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOCEIKFQXQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879478 | |

| Record name | Methanediol, 2-furanyl-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-75-2 | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, 1-(2-furanyl)-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediol, 2-furanyl-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfurylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfural diacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q785YW5DRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of Furan Derivative Acetates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing molecules are foundational scaffolds in pharmaceuticals, agrochemicals, and renewable materials.[1] The introduction of an acetate ester, a common functional group used to modify solubility or serve as a prodrug moiety, significantly impacts the molecule's overall stability profile. This guide provides an in-depth analysis of the thermodynamic stability of furan derivative acetates, moving from the theoretical principles governing molecular integrity to the practical, field-proven methodologies for its assessment. We will explore the inherent electronic properties of the furan ring, dissect the primary degradation pathways—hydrolysis and oxidation—and detail the influence of environmental and structural factors. This document is structured to serve as a comprehensive resource for scientists engaged in the design, development, and formulation of furan-based compounds, emphasizing the causality behind experimental choices and the integration of computational and empirical data to predict and manage chemical stability.

Section 1: Theoretical Foundations of Molecular Stability

Understanding the stability of a furan derivative acetate begins with its fundamental electronic and structural properties. Thermodynamic stability is a measure of a molecule's energy state relative to its potential degradation products. A molecule is thermodynamically stable under a given set of conditions if the Gibbs free energy change (ΔG) for its degradation is positive.

The Furan Ring: An Aromatic System with Inherent Vulnerabilities

Furan is a five-membered aromatic heterocycle. Its aromaticity, arising from the delocalization of six π-electrons, confers a resonance stabilization energy of approximately 16 kcal/mol.[1] While this provides more stability than a simple conjugated diene, it is significantly less than that of benzene.[1] This "weak" aromaticity is the root of the furan ring's susceptibility to certain reactions, particularly those involving ring-opening.[2] The oxygen heteroatom donates a lone pair to the π-system, increasing electron density within the ring and making it susceptible to electrophilic attack, especially under acidic conditions.[1]

The Acetate Substituent: An Electronic Modulator

The acetate group (-OAc) influences the furan ring's stability through two primary electronic effects:

-

Inductive Effect: The ester oxygen is electronegative, exerting a weak electron-withdrawing inductive effect (-I) on the ring.

-

Resonance Effect: The lone pair on the oxygen atom attached to the ring can participate in resonance, donating electron density to the ring (+R effect).

The interplay of these effects, along with the influence of any other substituents, dictates the electron density at specific positions on the furan ring, thereby modulating its reactivity and susceptibility to degradation.

Section 2: Major Degradation Pathways and Mechanisms

The two most critical degradation pathways for furan derivative acetates are hydrolysis and oxidation. Understanding these mechanisms is paramount for predicting instability and designing robust formulations.

Hydrolysis: Acid- and Base-Catalyzed Degradation

Hydrolysis can occur at two sites: the acetate ester linkage and the furan ring itself.

-

Ester Hydrolysis: This is a standard reaction for any acetate ester, proceeding under both acidic and basic conditions to yield the corresponding furfuryl alcohol and acetic acid. This is often the initial, and less destructive, degradation step.

-

Acid-Catalyzed Ring Opening: This is the more severe degradation pathway, leading to the complete loss of the heterocyclic structure. The reaction is initiated by the protonation of the furan ring, typically at the α-carbon, which breaks the ring's aromaticity.[3] This creates a highly reactive carbocation intermediate that is readily attacked by water, leading to a ring-opened 1,4-dicarbonyl compound.[4][5][6] The presence of electron-donating groups on the furan ring can accelerate this process by stabilizing the carbocation intermediate.[6]

Oxidative Degradation

Furan rings are highly susceptible to oxidation by atmospheric oxygen, peroxides, and other oxidizing agents.[7][8] This process can lead to a variety of products, including hydroxyfuranones, 1,4-dicarbonyls, and ultimately, carboxylic acids.[9][10] Oxidative degradation often proceeds via radical mechanisms or through reactions with species like singlet oxygen. The resulting degradation products can further react, leading to the formation of insoluble polymers or "humins," which are particularly problematic in fuel and biomass applications.[7][11]

Section 3: A Framework for Experimental Stability Assessment

A systematic approach to stability testing is essential for de-risking candidates in drug development. The International Council for Harmonisation (ICH) guidelines provide a robust framework for this process.[12][13][14][15]

The Principle of Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. The objective is to intentionally degrade the compound under aggressive conditions to rapidly identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[12][16] A method is considered stability-indicating if it can accurately measure the decrease in the active ingredient's concentration due to degradation, free from interference from any degradants, excipients, or placebos.[17]

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical forced degradation study. The key to its trustworthiness is the inclusion of controls and a final mass balance calculation.

Objective: To assess the intrinsic stability of Furan Derivative Acetate "X" and identify its primary degradation pathways.

Materials:

-

Compound X (drug substance)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated analytical balance, volumetric flasks, pH meter

-

Validated stability-indicating HPLC-UV/MS method

Methodology:

-

Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of Compound X in methanol.

-

Sample Preparation (Perform in duplicate for each condition):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store a solid sample of Compound X at 80°C. Also, store 2 mL of the stock solution at 60°C.

-

Control Sample: Mix 1 mL of stock solution with 1 mL of water. Store under the same conditions as the stressed samples.

-

-

Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation. If degradation is too rapid or slow, adjust the stressor concentration or temperature.

-

Sample Quenching & Analysis:

-

Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Analyze all samples, including the time-zero and control samples, using the validated HPLC-UV/MS method.

-

-

Data Evaluation:

-

Quantify Degradation: Calculate the percentage of Compound X remaining at each time point relative to the time-zero control.

-

Identify Degradants: Use the mass spectrometry data to propose structures for the observed degradation products.

-

Perform Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to 100% of the initial concentration, confirming that all significant degradants are detected.

-

Causality Behind Choices:

-

Why 60°C for acid/thermal stress? This temperature accelerates reactions according to the Arrhenius principle without inducing degradation pathways that are irrelevant at normal storage temperatures.[18]

-

Why protect the oxidative sample from light? To decouple oxidative and photolytic degradation pathways, ensuring any observed degradation is due to the peroxide alone.

-

Why is mass balance critical? A poor mass balance suggests that degradants are not being detected (e.g., they are insoluble or lack a UV chromophore) or that the parent compound has evaporated, invalidating the results.

Data Presentation for Stability Analysis

Quantitative data from stability studies should be summarized in a clear, comparative format.

Table 1: Forced Degradation Summary for Compound X

| Stress Condition | Duration (hrs) | % Assay Remaining | Major Degradants (m/z) | Observations |

| 0.1 M HCl, 60°C | 8 | 85.2% | 154.1, 172.1 | Degradant at m/z 172.1 corresponds to the ring-opened product. |

| 0.1 M NaOH, RT | 24 | 91.5% | 126.1 | Degradant at m/z 126.1 corresponds to the hydrolyzed alcohol. |

| 3% H₂O₂, RT | 4 | 89.8% | 142.1, 158.1 | Multiple oxidative products observed. Potential for polymerization. |

| Thermal (Solid), 80°C | 24 | 99.1% | N/A | Compound is highly stable to dry heat. |

| Photostability (ICH) | - | 98.5% | Minor peaks | Compound shows minor sensitivity to light. |

Section 4: The Role of Computational Chemistry in Stability Prediction

Modern drug development leverages computational tools to predict stability before a molecule is even synthesized, saving significant time and resources. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[19][20]

Key Applications of DFT in Stability Assessment:

-

Predicting Molecular Reactivity: DFT can calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[20][21]

-

Identifying Reactive Sites: By calculating parameters like atomic charge distributions and Fukui functions, DFT can pinpoint the most likely sites for electrophilic (acid) or nucleophilic attack, predicting where degradation will initiate.[19][22]

-

Calculating Reaction Energetics: DFT can be used to model the entire degradation pathway (e.g., acid-catalyzed hydrolysis), calculating the activation energies for each step. This allows for a quantitative comparison of the stability of different proposed derivatives. A lower calculated activation energy for a degradation pathway implies a faster reaction rate and lower stability.

Section 5: Conclusion and Future Outlook

The thermodynamic stability of furan derivative acetates is a complex interplay between the furan ring's modest aromaticity, the electronic nature of its substituents, and the environmental conditions to which it is exposed. A thorough understanding of the primary degradation mechanisms—acid-catalyzed ring opening and oxidation—is essential for any scientist working with these valuable compounds.

The future of stability assessment will involve a tighter integration of computational and experimental approaches. High-throughput screening informed by DFT predictions will allow for the rapid triaging of less stable candidates, while advanced analytical techniques will provide deeper insight into complex degradation mixtures. By employing the systematic, mechanism-driven approach outlined in this guide, researchers can better predict, control, and design furan derivative acetates with the stability profiles required for successful development in the pharmaceutical and chemical industries.

References

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

-

Merino, P. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

-

Bavishi, B. (2017). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]

-

ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ICH. Retrieved from [Link]

-

Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Retrieved from [Link]

-

ICH. (2010). Q1A(R2) Guideline. ICH. Retrieved from [Link]

-

Various Authors. (n.d.). Oxidation of furans (Review). ResearchGate. Retrieved from [Link]

-

NPTEL. (n.d.). Structure, resonance, stability and industrial source of furan. NPTEL. Retrieved from [Link]

-

Wang, W., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Fathiazar, E., & Torkamanzadeh, F. (2020). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Journal of Computational Chemistry & Molecular Modeling. Retrieved from [Link]

-

SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

-

Stamhuis, E., Drenth, W., & Berg, H. (n.d.). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Semantic Scholar. Retrieved from [Link]

-

Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. ChemSusChem, 6(11), 2066-2068. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Retrieved from [Link]

-

Koubsky, T., et al. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Molecules. Retrieved from [Link]

-

Poornajane, M., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology. Retrieved from [Link]

-

All-Shamaileh, E. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. Retrieved from [Link]

-

De Vreese, R., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. Retrieved from [Link]

-

Szafran, M., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules. Retrieved from [Link]

-

Toure, M., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [Link]

-

Poornajane, M., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. ResearchGate. Retrieved from [Link]

-

Etim, E. E., & Udo, U. E. (2020). Quantum Chemical studies of Furan. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. Retrieved from [Link]

-

Gamliel, D. P., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

-

Onabolu, A. T., et al. (2014). Computational (DFT) Simulations for Comparative Prediction of Chemical Reactivity and Stability of Linoleic and Stearic Acid Molecules. Science Publishing Group. Retrieved from [Link]

-

Mahapa, S., & Medhe, P. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Royal Society Open Science. Retrieved from [Link]

-

La, G., et al. (2024). O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres. Retrieved from [Link]

-

Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology. Retrieved from [Link]

-

Van der Poel, A., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from [Link]

-

ResearchGate. (2025). A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Generic structure–reactivity–stability relationship in furan DA chemistry. Retrieved from [Link]

-

Wang, T., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

-

World Health Organization. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. IRIS. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

LookChem. (n.d.). Furfuryl acetate 623-17-6 wiki. Retrieved from [Link]

-

Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. Retrieved from [Link]

-

Al-Jubair, N., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]

-

van Putten, R. J., et al. (2017). Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace. Retrieved from [Link]

Sources

- 1. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicreactions.org [organicreactions.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. ICH Official web site : ICH [ich.org]

- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 15. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. soapmakersjournal.com [soapmakersjournal.com]

- 19. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 21. Computational (DFT) Simulations for Comparative Prediction of Chemical Reactivity and Stability of Linoleic and Stearic Acid Molecules, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to (Acetyloxy)(2-furyl)methyl Acetate: Identifiers, Synthesis, and Applications

This guide provides a comprehensive technical overview of (acetyloxy)(2-furyl)methyl acetate, a versatile chemical compound with applications in specialized research fields. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and potential utility, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound, also known by several synonyms, is a diacetate derivative of furfural. Its core identifiers and key physicochemical properties are essential for its correct handling, application, and characterization.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical compound is critical for scientific communication and regulatory compliance. The primary identifiers for this compound are consolidated in Table 1.

Table 1: Core Identifiers for this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 613-75-2 | [1][2][3] |

| IUPAC Name | [acetyloxy(furan-2-yl)methyl] acetate | [4] |

| Molecular Formula | C₉H₁₀O₅ | [1][5] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| Synonyms | 2-(Diacetoxymethyl)furan, Furfural diacetate, 2-Furylmethanediol diacetate, (acetyloxy)(furan-2-yl)methyl acetate | [1][4][6] |

| InChI | InChI=1S/C9H10O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h3-5,9H,1-2H3 | [3][6] |

| InChIKey | NHOCEIKFQXQFMX-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | CC(=O)OC(C1=CC=CO1)OC(=O)C | [4][5] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and behavior in various experimental setups. The data presented in Table 2 has been compiled from multiple sources to provide a reliable overview.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Powder / Crystalline Solid | [1][3] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 140-142 °C @ 20 mmHg (26.7 hPa) | [7][8] |

| Storage Temperature | 4 °C | [3] |

Synthesis and Purification: A Protocol with Mechanistic Insight

The synthesis of this compound is most classically achieved through the acid-catalyzed reaction of furfural with acetic anhydride. The procedure detailed in Organic Syntheses provides a robust and scalable method, serving as a self-validating system when key process parameters are controlled.[1]

Causality of Experimental Choices

The selection of reagents and conditions is dictated by the underlying reaction mechanism. Furfural's aldehyde group is susceptible to nucleophilic attack. In the presence of an acid catalyst (e.g., sulfuric acid), acetic anhydride acts as both the acetylating agent and the reaction medium. The reaction proceeds through the formation of a hemiacetal intermediate, which is subsequently acetylated to form the stable diacetate geminal to the furan ring.

The choice to neutralize the sulfuric acid catalyst with anhydrous sodium acetate before distillation is a critical step.[1] This is not merely for waste neutralization; it is essential to prevent the reverse reaction (hydrolysis) and decomposition of the product during heating under vacuum. Failure to quench the acid would compromise the yield and purity of the final product.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

-

Acetic Anhydride (102 g, 1.0 mol)

-

Furfural (96 g, 1.0 mol), recently distilled

-

Concentrated Sulfuric Acid (0.1 mL)

-

Anhydrous Sodium Acetate (0.4 g)

Procedure:

-

Reaction Setup: In a 300-mL Claisen flask, combine acetic anhydride and concentrated sulfuric acid. Cool the mixture to 10°C in an ice bath.

-

Addition of Furfural: Slowly add the recently distilled furfural over approximately 10 minutes, ensuring the reaction temperature is maintained between 10–20°C.

-

Reaction Progression: After the addition is complete, remove the cooling bath. The reaction is exothermic and the temperature will rise to about 35°C before gradually returning to room temperature (20-30 minutes).

-

Catalyst Neutralization: Add anhydrous sodium acetate to the flask and swirl to mix. This step is crucial for product stability during distillation.[1]

-

Purification by Vacuum Distillation: Fit the flask for distillation under reduced pressure.

-

Collect a fore-run at 50–140°C/20 mmHg, which consists mainly of unreacted starting materials. This fraction can be recycled in subsequent runs.

-

The main product fraction distills at 140-142 °C/20 mmHg. It is advisable to collect a small test sample first to ensure it crystallizes upon cooling before collecting the main fraction.

-

-

Product Isolation: The collected distillate will solidify upon cooling. The yield is typically in the range of 65–70%. The product melts at 52–53°C.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound requires careful handling due to its potential health effects. It is classified under GHS07, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the furan ring are expected in the aromatic region (~6-7.5 ppm). A key singlet for the methine proton (CH(OAc)₂) would likely appear downfield (~7-8 ppm). Two distinct singlets for the magnetically non-equivalent acetate methyl groups would be expected in the aliphatic region (~2.0-2.2 ppm).

-

¹³C NMR: Carbonyl carbons of the acetate groups would appear significantly downfield (~170 ppm). Carbons of the furan ring and the methine carbon would be found in the 90-150 ppm range. The methyl carbons of the acetate groups would be observed at ~20-25 ppm.

-

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the C=O stretch of the ester groups are expected around 1740-1760 cm⁻¹. C-O stretching bands will also be prominent in the 1200-1300 cm⁻¹ region. The spectrum will also show features characteristic of the furan ring. The precursor, furfural, shows a strong carbonyl absorption at ~1714 cm⁻¹, which would be absent in the diacetate product.[6]

-

Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of acetic acid (60 Da) and acetyl groups (43 Da). The molecular ion peak (m/z = 198) may be observed, though it could be of low intensity.

Applications and Mechanistic Rationale

While specific, large-scale industrial applications are not widely documented, this compound holds potential as a specialized reagent, particularly in the field of proteomics.[1][9]

Potential Role in Proteomics

The primary application suggested for this compound is in proteomics research.[9] This is mechanistically plausible due to its function as an acetylating agent. Acetylation is a common derivatization technique in mass spectrometry-based proteomics to improve the analysis of peptides.[10]

Mechanism of Action: The this compound can act as an acetyl donor. The primary targets for acetylation on peptides are the ε-amino groups of lysine residues and the N-terminal α-amino group.[10] This modification offers several advantages:

-

Improved Fragmentation: Acetylation can alter the fragmentation patterns of peptides during tandem mass spectrometry (MS/MS). It often promotes the formation of a-, b-, and y-type ions, which are rich in sequence information, facilitating more confident peptide identification and de novo sequencing.[10]

-

Increased Hydrophobicity: The addition of acetyl groups increases the hydrophobicity of peptides, which can improve their retention and separation in reverse-phase liquid chromatography (LC).

-

Blocking Reactive Sites: By capping the reactive amine groups, acetylation prevents unwanted side reactions and simplifies the resulting mass spectra.

Caption: Conceptual workflow for using acetylation in proteomics.

Synthetic Intermediate

Given its structure, this compound can also serve as a protected form of furfural. The diacetate group is a stable protecting group for the aldehyde, which can be deprotected under hydrolytic conditions. Furthermore, the furan ring itself is a versatile heterocyclic core that can undergo various transformations, such as nitration, making the compound a useful intermediate in the synthesis of more complex furan derivatives.[3][7]

Stability and Reactivity

This compound is reasonably stable under anhydrous conditions, especially when stored at the recommended temperature of 4°C. However, it possesses two key points of reactivity:

-

Hydrolysis: As an acetal and an ester, it is susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions, which will regenerate furfural and acetic acid. Samples stored for extended periods may develop an odor of acetic acid, indicating some degree of degradation.[1]

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system and can participate in electrophilic aromatic substitution reactions. For example, it can be nitrated at the 5-position using a mixture of nitric acid and acetic anhydride to produce 5-nitro-2-furaldehyde diacetate.[3][7]

Conclusion

This compound (CAS 613-75-2) is a well-defined chemical compound with established identifiers and physicochemical properties. Its synthesis from furfural and acetic anhydride is a classic, robust procedure that, when performed with careful control of reaction conditions and catalyst neutralization, provides a high-purity product. While its direct applications are specialized, its role as a potential acetylating agent in proteomics offers a compelling area for further research, leveraging the known benefits of peptide derivatization to enhance mass spectrometric analysis. Its stability and reactivity profile are predictable based on its acetal and furan functionalities, making it a useful tool for both analytical and synthetic chemists.

References

-

Organic Syntheses. (n.d.). Furfural diacetate. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methanediol, 1-(2-furanyl)-, 1,1-diacetate. Retrieved from [Link]

-

PubChem. (n.d.). Methanediol, 1-(2-furanyl)-, 1,1-diacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 5-nitro-2-furaldehyde diacetate. Retrieved from [Link]

- Google Patents. (n.d.). US4052419A - Method of preparing 5-nitrofurfural diacetate.

-

ResearchGate. (n.d.). IR spectrum of furfural. Retrieved from [Link]

-

Piatkowska, M., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3768. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10090A [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | CAS 613-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. mdpi.com [mdpi.com]

Technical Whitepaper: Toxicological Profile and Handling Protocols for Furfural Diacetate (CAS 613-75-2)

Executive Summary & Chemical Logic

Furfural Diacetate (FDA) (IUPAC: Diacetoxymethylfuran) acts as a pro-toxicant or chemical depot. Unlike its parent compound, furfural (a volatile liquid), FDA is a crystalline solid (MP: 52–53°C) that possesses distinct lipophilicity and stability profiles.

The toxicological significance of FDA is governed by its hydrolytic instability . Upon contact with aqueous biological media (mucosa, plasma, intracellular fluid), it undergoes acid-catalyzed or enzymatic hydrolysis to release Furfural and Acetic Acid . Therefore, the safety profile of FDA is a time-dependent function of Furfural toxicity, modulated by the kinetics of this release.

Key Chemical Identifiers:

-

CAS: 613-75-2[1]

-

FEMA Number: 2490 (Flavor Ingredient)

-

Molecular Formula: C₉H₁₀O₅

-

Molecular Weight: 198.17 g/mol

Physicochemical Properties & Exposure Dynamics

The physical state of FDA dictates a different exposure control strategy than Furfural. While Furfural requires strict vapor control, FDA requires particulate (dust) control.

| Property | Value | Implication for Safety |

| Physical State | Crystalline Solid / Platelets | Inhalation hazard is dust, not vapor (unless heated).[2] |

| Melting Point | 52–53 °C | Low melting point; friction/heat can liquefy it, increasing skin absorption. |

| Boiling Point | ~220 °C (decomposes) | High thermal stability until decomposition; flash point is high but risk of auto-ignition exists if hydrolyzed. |

| Solubility | Insoluble in water; Soluble in alcohols | Requires organic solvents for cleanup; resists immediate water wash-off. |

| Hydrolysis | Rapid in acidic pH | Critical: Gastric pH (1.5–2.0) accelerates conversion to active toxicant. |

Toxicological Profile: Mechanism & Data[4][5][6]

Mechanism of Action (The "Trojan Horse" Effect)

FDA enters the system as a lipophilic molecule, facilitating membrane crossing. Once intracellular or within the gastric lumen, hydrolysis occurs.

-

Hydrolysis:

-

Activation: Furfural is the primary toxicophore.

-

Metabolism: Furfural is oxidized to Furoic Acid , which conjugates with glycine to form Furoylglycine (excreted in urine).

-

Toxicity Threshold: If glutathione (GSH) pathways are overwhelmed, reactive metabolites may covalently bind to hepatic proteins, causing centrilobular necrosis.

Quantitative Toxicity Data (Read-Across Analysis)

Direct LD50 data for FDA is scarce; values are derived from stoichiometric equivalence to Furfural (MW 96.08) adjusted for the FDA molecular weight (MW 198.17).

| Endpoint | Test System | Value (Estimated/Observed) | Classification (GHS) |

| Acute Oral | Rat | ~250–400 mg/kg* | Category 3/4 (Toxic/Harmful) |

| Acute Dermal | Rabbit | > 2000 mg/kg | Category 5 (Low Hazard) |

| Inhalation | Rat (4h) | Data Limited (Dust) | Category 4 (Harmful) |

| Skin Irritation | Rabbit | Moderate | Category 2 (Irritant) |

| Genotoxicity | Ames Test | Mixed (Strain dependent)** | Suspected Muta. 2 |

*Note: Furfural LD50 is ~65–127 mg/kg. FDA is approx. 2x heavier, implying an LD50 of ~200+ mg/kg for equimolar toxicity. **Note: Furan derivatives often test positive in vitro (Ames) but negative in vivo due to rapid metabolic clearance.

Visualizing the Metabolic Pathway

The following diagram illustrates the bio-activation and detoxification pathways.

Figure 1: Metabolic activation of Furfural Diacetate. The toxicity is driven by the rate of hydrolysis to Furfural.

Safety Data Sheet (SDS) Synthesis

This section synthesizes a compliant SDS structure for laboratory use.

Section 2: Hazard Identification (GHS)[2][7]

-

Signal Word: WARNING

-

Hazard Statements:

Section 8: Exposure Controls / PPE[3][5][8]

-

Respiratory: N95 or P100 particulate respirator required when handling solid. If heated >50°C, use Organic Vapor (OV) cartridges.

-

Hand Protection: Butyl Rubber (0.7mm) or PE/EVAL laminates.

-

Critical Note: Do NOT use standard Nitrile gloves for prolonged contact with furan derivatives; permeation breakthrough is rapid (<15 mins).

-

-

Eye Protection: Chemical safety goggles. Face shield if melting.

Section 4: First Aid Measures

-

Ingestion: Do NOT induce vomiting. The acetic acid release can cause secondary esophageal damage. Administer water/milk to dilute.

-

Skin: Wash with soap and water.[5][6] Do not use alcohol (enhances absorption).

Experimental Protocols

Protocol A: Hydrolysis Rate Determination

Objective: To determine the stability of FDA in a specific formulation or media.

-

Preparation: Dissolve FDA (10 mM) in Acetonitrile (stock).

-

Reaction: Spike stock into Phosphate Buffered Saline (PBS) at pH 7.4 and Simulated Gastric Fluid (SGF) at pH 1.2.

-

Detection: Monitor UV Absorbance at 277 nm (Furfural max) vs 220 nm (FDA).

-

Logic: As FDA hydrolyzes, absorbance at 277 nm will increase linearly.

-

-

Calculation: Plot

vs. Time. Calculate-

Expectation:

in SGF < 30 mins;

-

Protocol B: Safe Spill Cleanup (Solid vs. Melt)

Objective: To manage spills without generating toxic vapors.

Figure 2: Decision tree for Furfural Diacetate spill remediation.

References

-

Flavor and Extract Manufacturers Association (FEMA). (2015).[7] FEMA GRAS Assessment of Natural Flavor Complexes: Furfural and Related Substances. FEMA Number 2490.

-

Organic Syntheses. (1953).[8] Furfural Diacetate Synthesis and Properties. Org. Synth. 1953, 33,[8] 39.

-

National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of Furfural in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 382.

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Furaldehyde (Read-across source for CAS 613-75-2).

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: Furfural (Parent Compound).[4]

Sources

Methodological & Application

Using (acetyloxy)(2-furyl)methyl acetate as an aldehyde protecting group

Application Note: The Acylal Strategy – Utilization of (Acetyloxy)(2-furyl)methyl Acetate in Furan Functionalization

Executive Summary

In organic synthesis, the furan ring is notoriously sensitive to oxidation and polymerization (resinification) under acidic conditions, a trait exacerbated by the presence of an electron-withdrawing aldehyde group. This compound—commonly known as Furfural Diacetate —represents the "acylal" (gem-diacetate) protected form of furfural.

Unlike standard acetals (which are acid-labile and base-stable), acylals offer a unique orthogonality: they are stable in neutral and mild acidic conditions but can be chemoselectively hydrolyzed using specific aqueous acid protocols or enzymatic cleavage. This guide details the operational workflows for generating this protected species to enable downstream electrophilic aromatic substitutions (specifically nitration) that would otherwise destroy the parent aldehyde.

Strategic Rationale & Stability Profile

The conversion of furfural to its diacetate serves two critical functions:

-

Oxidation Resistance: It masks the aldehyde, preventing oxidation to furoic acid during reactions involving strong oxidizers (e.g.,

). -

Regiocontrol: It maintains the electron-withdrawing nature of the substituent, directing electrophiles to the 5-position, while preventing the "charring" associated with free furfural in acidic media.

Table 1: Comparative Stability Profile

| Condition | Free Furfural | Cyclic Acetal (Dioxolane) | Acylal (Diacetate) |

| Air/Oxygen | Unstable (Darkens/Polymerizes) | Stable | Highly Stable |

| Aqueous Acid (pH < 1) | Polymerizes (Resinification) | Hydrolyzes Rapidly | Metastable (Slow Hydrolysis) |

| Lewis Acids ( | Coordinates/Decomposes | Stable | Stable / Activation |

| Strong Base ( | Cannizzaro Reaction | Stable | Decomposes (Saponification) |

| Nitration Mixture | Complete Destruction | Unstable (Oxidative cleavage) | Stable (Allows substitution) |

Reaction Mechanism & Pathway

The protection proceeds via the acid-catalyzed attack of acetic anhydride on the aldehyde oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion, which intercepts a second acetate molecule.

Figure 1: Mechanistic pathway for the formation of the gem-diacetate from furfural.

Experimental Protocols

Protocol A: Green Synthesis of this compound

Context: Traditional methods use sulfuric acid, which carries a risk of charring. This protocol uses Iodine (

Reagents:

-

Furfural (freshly distilled): 10 mmol (0.96 g)

-

Acetic Anhydride (

): 12 mmol (1.22 g) -

Iodine (

): 0.1 mmol (25 mg) -

Solvent: None (Neat)

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, combine furfural and acetic anhydride.

-

Catalysis: Add the iodine crystals. The reaction is slightly exothermic; ensure the temperature does not exceed 40°C.

-

Reaction: Stir at room temperature for 15 minutes. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the diacetate ( -

Quench: Add 10 mL of cold 5%

(sodium thiosulfate) solution to quench the iodine (color changes from dark brown to clear). -

Extraction: Extract with Dichloromethane (

). -

Isolation: Wash organics with saturated

, dry over -

Purification: Recrystallize from minimal ethanol if necessary.

Protocol B: Utilization – Nitration of the Protected Species

Context: This is the primary industrial application. The diacetate protects the aldehyde during the synthesis of 5-nitrofurfural (a precursor to nitrofurantoin).

Safety Warning: Nitration of furans is highly exothermic and can be explosive. Temperature control is critical.

Reagents:

-

Furfural Diacetate (from Protocol A): 10 g[1]

-

Acetic Anhydride: 40 mL

-

Fuming Nitric Acid: 4.5 mL

-

Catalytic

: 3 drops

Step-by-Step:

-

Preparation: Dissolve Furfural Diacetate in 20 mL of acetic anhydride in a three-neck flask equipped with a thermometer and dropping funnel. Cool to -5°C using an ice/salt bath.

-

Nitration Mixture: In a separate vessel, prepare a mixture of fuming nitric acid (4.5 mL) and acetic anhydride (20 mL) at 0°C.

-

Addition: Add the nitration mixture to the furan solution dropwise.

-

Critical Control Point:DO NOT allow the internal temperature to exceed +5°C. Higher temperatures lead to ring opening and "fume-off" decomposition.

-

-

Digestion: After addition, stir at 0°C for 60 minutes, then allow to warm to 10°C over 30 minutes.

-

Quench: Pour the mixture onto 200 g of crushed ice. Stir vigorously. The product, 5-nitrofurfural diacetate , will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry.

Protocol C: Deprotection (Hydrolysis)

Context: Restoring the aldehyde functionality after the electrophilic substitution.

Reagents:

-

5-Nitrofurfural Diacetate (or Furfural Diacetate): 1.0 equiv

-

Sulfuric Acid (20% aqueous): 5 mL per gram of substrate

-

Ethanol (optional co-solvent): 1 mL per gram

Step-by-Step:

-

Suspension: Suspend the diacetate in the aqueous acid solution.

-

Reflux: Heat to reflux (approx. 90-100°C) for 30–60 minutes. The solid will dissolve, and the solution may darken slightly.

-

Monitoring: Monitor by TLC. The diacetate is less polar than the free aldehyde.

-

Workup: Cool to room temperature.

-

For Nitro-derivatives: The product often precipitates upon cooling. Filter and wash.

-

For Unsubstituted Furfural: Neutralize with

and extract with ether.

-

Workflow Visualization

The following diagram illustrates the complete protection-functionalization-deprotection cycle.

Figure 2: The Acylal Workflow: From unstable precursor to functionalized target.

Troubleshooting & Critical Controls

-

Charring during Protection: If the reaction turns black immediately upon adding catalyst, the reaction is too hot or the acid is too strong. Switch to the Iodine method (Protocol A) or cool to 0°C before adding

. -

Incomplete Deprotection: Acylals are more stable than acetals. If refluxing in dilute acid fails, increase acid concentration to 6M HCl or use

as a Lewis acid catalyst in refluxing acetone. -

Storage: Store this compound in a desiccator. While stable, it can slowly hydrolyze to acetic acid (vinegar smell) if exposed to atmospheric moisture over months.

References

-

Synthesis of Furfural Diacetate (Classic Method)

-

Iodine-Catalyzed (Green)

- Deka, N., et al. "Iodine as a mild and efficient catalyst for the acetylation of alcohols and aldehydes." Canadian Journal of Chemistry, 76(12), 1998.

-

[Link]

- U.S. Patent 2,490,006.

- General Acylal Stability & Deprotection: Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley, 2014. (Chapter on Protection of Aldehydes).

Sources

- 1. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Furfural Diacetate as a Versatile Intermediate in Biofuel Synthesis

Abstract

Furfural, a key platform chemical derived from lignocellulosic biomass, is central to the development of sustainable biofuels. However, its high reactivity, particularly of the aldehyde functional group, presents challenges such as instability and undesirable side reactions during catalytic upgrading. This guide explores the strategic use of furfural diacetate, a stable, protected form of furfural, as a versatile intermediate for the synthesis of advanced biofuels. By masking the aldehyde, furfural diacetate offers a promising route to enhance selectivity and yield in key conversion pathways. This document provides a comprehensive overview of the rationale, potential applications, and detailed experimental protocols for the synthesis of furfural diacetate and its subsequent conversion into high-value biofuel candidates like 2-methylfuran (2-MF) and precursors for diesel and jet fuel.

Introduction: The Furfural Challenge and the Diacetate Solution

Furfural is recognized as a top-tier, bio-based platform molecule, obtainable from the acid-catalyzed dehydration of C5 sugars (xylose) found in hemicellulose.[1][2] Its furanic structure makes it an ideal precursor for a range of liquid transportation fuels. However, the aldehyde group in furfural is highly reactive and susceptible to polymerization or resinification, especially under acidic or basic conditions, which are common in catalytic upgrading processes.[3] This reactivity can lead to catalyst deactivation and reduced yields of the desired fuel molecules.

A well-established strategy in organic synthesis to circumvent such issues is the use of "protecting groups" to temporarily mask a reactive functional group. In this context, converting furfural to furfural diacetate (furan-2-ylmethanediyl diacetate) serves two primary purposes:

-

Enhanced Stability : The diacetate is a crystalline solid, significantly more stable than liquid furfural, which tends to darken and polymerize upon storage and exposure to air and light.[3][4]

-

Controlled Reactivity : By protecting the aldehyde, subsequent chemical transformations can be directed to other parts of the molecule, or the aldehyde can be regenerated (deprotected) under specific conditions, allowing for cleaner and more selective reactions.[5]

This application note details the synthesis of furfural diacetate and outlines two key potential pathways for its conversion into biofuels, providing scientifically grounded protocols for researchers in the field.

Synthesis of Furfural Diacetate

The synthesis of furfural diacetate is a straightforward acid-catalyzed reaction of furfural with acetic anhydride. The diacetate forms as a stable geminal diacetate, effectively protecting the aldehyde functionality.[4]

Workflow for Furfural Diacetate Synthesis

Caption: Synthesis of Furfural Diacetate from Furfural.

Protocol 2.1: Synthesis of Furfural Diacetate

This protocol is adapted from the robust procedure outlined in Organic Syntheses.[4]

Materials:

-

Furfural (freshly distilled, 96 g, 1 mole)

-

Acetic anhydride (102 g, 1 mole)

-

Concentrated sulfuric acid (0.1 mL)

-

Anhydrous sodium acetate (0.4 g)

-

300-mL Claisen flask

-

Ice bath, oil bath, and vacuum distillation setup

Procedure:

-

Combine acetic anhydride (102 g) and concentrated sulfuric acid (0.1 mL) in the Claisen flask. Swirl to mix.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add freshly distilled furfural (96 g) over approximately 10 minutes, maintaining the reaction temperature between 10–20°C by swirling in the ice bath.

-

Once the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will typically rise to around 35°C.

-

Allow the mixture to cool back to room temperature (approx. 20-30 minutes).

-

Crucial Step: Add anhydrous sodium acetate (0.4 g) to neutralize the sulfuric acid catalyst and quench the equilibrium.[4]

-

Set up the flask for vacuum distillation.

-

Distill the mixture using an oil bath. Collect a fore-run at 50–140°C under 20 mm Hg pressure. This fraction contains unreacted starting materials which can be reused.[4]

-

Collect the main product fraction at 140–142°C / 20 mm Hg . The product will solidify upon cooling.

Expected Results:

| Parameter | Value | Reference |

| Yield | 65–70% | [4] |

| Melting Point | 52–53°C | [4] |

| Appearance | White to slightly yellow crystalline solid | [4] |

Application Pathway A: Upgrading to 2-Methylfuran (Gasoline Additive)

2-Methylfuran (2-MF) is a highly promising biofuel candidate with a high research octane number (RON) and energy density, making it an excellent gasoline additive.[6][7] The conventional synthesis involves the direct hydrodeoxygenation (HDO) of furfural. However, this process can suffer from side reactions.[8] Using furfural diacetate may offer a cleaner, two-step route.

Rationale:

The proposed pathway involves the initial protection of the aldehyde group, followed by a catalytic hydrodeoxygenation step. This strategy aims to prevent the polymerization of furfural on the catalyst surface and to favor the hydrogenolysis of the C-O bond of the intermediate furfuryl alcohol over other reactions.

Workflow for 2-Methylfuran Synthesis

Caption: Proposed pathway from Furfural to 2-Methylfuran via Furfural Diacetate.

Protocol 3.1: Catalytic Conversion of Furfural Diacetate to 2-Methylfuran

This protocol is a conceptual integration based on established methods for the HDO of furanic compounds.[6][9]

Materials:

-

Furfural Diacetate (from Protocol 2.1)

-

Ni-Cu/C catalyst (or other suitable HDO catalyst, e.g., Co/CoOx, Pd/C)[6][8]

-

Isopropanol (solvent and hydrogen donor)

-

Formic acid (optional, as a stronger hydrogen donor)[6]

-

High-pressure batch reactor with magnetic stirring and temperature control

Procedure:

-

Charge the high-pressure reactor with Furfural Diacetate (e.g., 1 g), Ni-Cu/C catalyst (e.g., 0.1 g), and isopropanol (e.g., 10 g).

-

If a stronger hydrogen source is needed, add formic acid (e.g., 2 g).[6]

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).

-

Heat the reactor to the target temperature (e.g., 200°C) while stirring.

-

Maintain the reaction for a set time (e.g., 4-8 hours). Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

-

Recover the reaction mixture, separate the catalyst by filtration or centrifugation.

-

Analyze the liquid product for 2-MF yield and selectivity using GC and GC-MS.

Expected Results and Fuel Properties:

| Product | Potential Yield | Research Octane Number (RON) | Energy Density (LHV) | Reference |

| 2-Methylfuran | >80% (based on furfural) | ~103 | ~28.5 MJ/L | [6][7][10] |

Application Pathway B: C-C Coupling for Diesel/Jet Fuel Precursors

To produce diesel and jet fuel, which consist of longer-chain alkanes (C8-C16), the carbon backbone of furfural must be extended. This is typically achieved through aldol condensation with ketones like acetone, followed by HDO.[1][11]

Rationale:

The aldehyde group of furfural is essential for the aldol condensation reaction.[1] Using furfural diacetate as a "masked" aldehyde could provide a novel way to control the reaction. The diacetate could be hydrolyzed in situ under specific pH conditions, slowly releasing furfural and potentially minimizing self-polymerization or other side reactions. This approach offers a potential avenue for process intensification and improved selectivity towards desired condensation products like FAc (C8) and F2Ac (C13).[11][12]

Workflow for C13 Alkane Synthesis

Caption: Conceptual pathway for C13 alkane synthesis from Furfural Diacetate.

Protocol 4.1: Conceptual Protocol for Aldol Condensation and HDO

This is a conceptual, two-stage protocol based on established principles.[13][14]

Stage 1: Aldol Condensation

-

In a batch reactor, combine furfural diacetate, acetone (in a controlled molar ratio to furfural), a basic catalyst (e.g., a mixed oxide like Mg/Al), and a solvent.

-

Heat the mixture (e.g., 90-150°C) under inert atmosphere. The basic conditions should facilitate both the hydrolysis of the diacetate to furfural and the subsequent aldol condensation.[11][14]

-

Monitor the formation of the C8 (FAc) and C13 (F2Ac) adducts over time.

-

Upon completion, separate the catalyst and purify the aldol adducts.

Stage 2: Hydrodeoxygenation (HDO)

-

The purified aldol adducts are subjected to HDO in a high-pressure reactor.

-

Use a bifunctional catalyst (e.g., Ru/WO₃-ZrO₂, Pd/C with an acidic co-catalyst) and a hydrogen source.[13][15][16]

-

Typical conditions involve temperatures of 150-250°C and H₂ pressures of 2-5 MPa.

-

The final product will be a mixture of linear alkanes, which can be analyzed and characterized for their fuel properties. A 95% yield of alkanes has been achieved from furfural-acetone adducts under optimized conditions.[13]

Conclusion and Future Outlook

Furfural diacetate presents a compelling, yet underexplored, opportunity in the catalytic synthesis of biofuels. Its enhanced stability and the ability to act as a protected form of furfural offer potential advantages in controlling reactivity and improving selectivity in key upgrading processes. The pathways to 2-methylfuran and long-chain alkanes outlined in this guide provide a solid foundation for further research. Future work should focus on optimizing catalysts and reaction conditions specifically for furfural diacetate conversion, exploring one-pot reaction systems, and conducting thorough techno-economic analyses to evaluate the viability of these routes compared to the direct upgrading of furfural. The development of efficient protocols for this versatile intermediate could be a significant step toward more robust and efficient biorefineries.

References

-

Use of aldol condensation between furfural and acetone for biofuel production: A review. (2024). The Journal of Engineering and Exact Sciences. Available at: [Link]

-

Li, X., et al. (2017). Conversion of furan derivatives for preparation of biofuels over Ni–Cu/C catalyst. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects. Available at: [Link]

-

Yang, Z., et al. (2015). Alkanes from Bioderived Furans by using Metal Triflates and Palladium-Catalyzed Hydrodeoxygenation of Cyclic Ethers. ChemSusChem. Available at: [Link]

-

Use of Aldol Condensation Between Furfural and Ace. (n.d.). Scribd. Available at: [Link]

-

Han, Z., et al. (2021). Catalytic upgrading of furfural to bio-diesel and bio-jet via pentene oligomerization and fuel properties measurements. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Horner, L., & Kirmse, W. (1963). Furfural Diacetate. Organic Syntheses. Available at: [Link]

-

Wang, Z., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances. Available at: [Link]

-

Al-Naddaf, Q., et al. (2025). Microwave furfural aldol condensation with acetone to biofuel intermediates over a potassium promoted waste red mud-derived catalyst. International Journal of Environmental Science and Technology. Available at: [Link]

-

Dwivedi, A. D., et al. (2021). Hydrodeoxygenation of biomass-derived furans into liquid alkanes over a Ru/WO3–ZrO2 catalyst. Sustainable Energy & Fuels. Available at: [Link]

-

Zhang, X., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]

-

Improved catalyst can speed up conversion of industrial biomass into biofuel. (2018). Tech Explorist. Available at: [Link]

-

van der Graaf, C. A., et al. (2024). Aqueous and Biphasic Coupling of Furfural and Cyclopentanone for the Synthesis of Bio-Jet Fuel Precursors. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Laakkonen, M., et al. (2024). Synthesis of jet-fuel precursors from renewable biomass through aldol condensation of cyclopentanone and furfural. Fuel. Available at: [Link]

-

Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. (2019). MDPI. Available at: [Link]

-

The hydrodeoxygenation of bioderived furans into alkanes. (2013). ResearchGate. Available at: [Link]

- Catalyst compositions for conversion of furfural to 2-methylfuran and their applications. (n.d.). Google Patents.

-

Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. (n.d.). ResearchGate. Available at: [Link]

-

Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. (2021). RSC Publishing. Available at: [Link]

-

Catalytic conversion of furfural from pyrolysis of sunflower seed hulls for producing bio-based furfuryl alcohol. (2018). CONICET. Available at: [Link]

-

Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. (n.d.). University of Birmingham Research Portal. Available at: [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). National Center for Biotechnology Information. Available at: [Link]

-

2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. (2024). RSC Publishing. Available at: [Link]

-

From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis. (2025). ResearchGate. Available at: [Link]

-

Hydrodeoxygenation of biomass-derived furans into liquid alkanes over a Ru/WO3–ZrO2 catalyst. (2024). CoLab. Available at: [Link]

-

2-methylfuran – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

- Method of preparing 5-nitrofurfural diacetate. (n.d.). Google Patents.

-

Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. (2017). ResearchGate. Available at: [Link]

-

High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (2026). RSC Publishing. Available at: [Link]

-

Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). RSC Publishing. Available at: [Link]

-

Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). National Center for Biotechnology Information. Available at: [Link]

-

High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (2026). ResearchGate. Available at: [Link]

-

High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (n.d.). RSC Publishing. Available at: [Link]

-

FURFURAL. (n.d.). International Furan Chemicals BV. Available at: [Link]

-

Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Furfural. (n.d.). PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved catalyst can speed up conversion of industrial biomass into biofuel [techexplorist.com]

- 3. furan.com [furan.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 9. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels | MDPI [mdpi.com]

- 10. 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00106K [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. scribd.com [scribd.com]

- 13. Hydrodeoxygenation of biomass-derived furans into liquid alkanes over a Ru/WO3–ZrO2 catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 14. utupub.fi [utupub.fi]

- 15. Alkanes from Bioderived Furans by using Metal Triflates and Palladium-Catalyzed Hydrodeoxygenation of Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: (Acetyloxy)(2-furyl)methyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: The furan nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic and structural properties.[1][2][3] (Acetyloxy)(2-furyl)methyl acetate, also known as 2-furanmethanediol diacetate or furfurylidene diacetate, serves as a crucial and versatile intermediate in the synthesis of such pharmaceuticals.[4][5] As a stable, crystalline, and easily handled derivative of the otherwise volatile furfural, it provides a practical solution for introducing the 2-furyl moiety into complex molecular architectures. This document provides an in-depth guide to the properties, synthesis, and application of this compound, with a particular focus on its role in the synthesis of cephalosporin-class antibiotics, supported by detailed experimental protocols and characterization data.

Introduction: The Strategic Importance of a Protected Aldehyde

In multi-step organic synthesis, the direct use of reactive aldehydes like furfural can be problematic, leading to side reactions, polymerization, or degradation under various reaction conditions. This compound, an acylal (a 1,1-diacetate), functions as a protected form of furfural. This protection strategy offers several distinct advantages in a pharmaceutical manufacturing context:

-

Enhanced Stability: The acylal is significantly more stable to mild oxidants, bases, and other nucleophiles compared to the free aldehyde, allowing for greater functional group tolerance in preceding synthetic steps.

-

Improved Handling: Unlike the liquid furfural, the diacetate is a solid at room temperature, simplifying weighing, transport, and storage.[5]

-

Controlled Deprotection: The aldehyde can be regenerated under specific, typically acidic, conditions when needed, ensuring its reactivity is unleashed only at the desired point in the synthetic sequence.

The furan ring itself is not merely a structural placeholder; its electron-rich aromatic system can engage in critical interactions with biological targets, and its presence is a defining feature of many bioactive compounds.[2]

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 613-75-2 | [4][5][6][7] |

| Molecular Formula | C₉H₁₀O₅ | [4][6][7] |

| Molecular Weight | 198.17 g/mol | [4][6][7] |

| Synonyms | 2-(Diacetoxymethyl)furan, Furfurylidene diacetate, 2-Furanmethanediol diacetate | [4][5][7] |

| Appearance | Solid | [5] |

| Boiling Point | 140-142 °C (at 20 mmHg) | [6] |

| Melting Point | ~53.3 °C | [5] |

| Storage | Store at room temperature | [4] |

Core Application: A Gateway to Cephalosporin Side Chains

A prominent application of furan-containing intermediates is in the synthesis of second-generation cephalosporin antibiotics, such as Cefuroxime. The side chain attached at the C-7 position of the cephem nucleus is a primary determinant of the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes. Cefuroxime features a (Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain.[8] The synthesis of this critical side chain relies on precursors derived from functionalized furan.

This compound serves as a stable starting point for the elaboration of this side chain. The overall synthetic logic involves using the furan intermediate as a scaffold, which is then chemically modified to create a carboxylic acid derivative suitable for amide coupling with the cephalosporin core.

Caption: High-level workflow for utilizing the intermediate in cephalosporin synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed synthesis from furfural and acetic anhydride. The reaction proceeds via the formation of a hemiacetal followed by esterification.

Materials and Equipment:

-

Furfural (freshly distilled)

-

Acetic anhydride

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine freshly distilled furfural (0.1 mol) and acetic anhydride (0.25 mol).

-

Rationale: An excess of acetic anhydride is used to drive the reaction to completion and act as a solvent.

-

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add the acid catalyst, p-toluenesulfonic acid (0.005 mol), in portions while stirring.

-

Rationale: The reaction is exothermic. Cooling prevents overheating and potential polymerization of furfural. The acid catalyst protonates the carbonyl oxygen of furfural, making it more susceptible to nucleophilic attack by acetic anhydride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting furfural spot is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water and stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-